REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[O:4][CH2:5][c:6]1[cH:7][c:8](-[c:11]2[cH:12][cH:13][c:14]([F:17])[cH:15][cH:16]2)[n:9][o:10]1.[CH3:21][CH2:22][OH:23].[ClH:20].[Na+:19].[OH-:18]>>[OH:4][CH2:5][c:6]1[cH:7][c:8](-[c:11]2[cH:12][cH:13][c:14]([F:17])[cH:15][cH:16]2)[n:9][o:10]1
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Name
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CC(=O)OCc1cc(-c2ccc(F)cc2)no1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(=O)OCc1cc(-c2ccc(F)cc2)no1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
OCc1cc(-c2ccc(F)cc2)no1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |